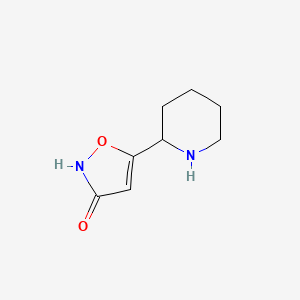

5-(Piperidin-2-yl)isoxazol-3(2H)-one

Description

Properties

CAS No. |

132033-93-3 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.196 |

IUPAC Name |

5-piperidin-2-yl-1,2-oxazol-3-one |

InChI |

InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h5-6,9H,1-4H2,(H,10,11) |

InChI Key |

QANDXUNRRBKHDU-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2=CC(=O)NO2 |

Synonyms |

3(2H)-Isoxazolone,5-(2-piperidinyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of isoxazol-3(2H)-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Spectroscopic Characterization

Preparation Methods

Cycloaddition-Based Approaches

The isoxazolone ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. A notable method involves the reaction of a pre-functionalized piperidine derivative with in situ-generated nitrile oxides. For example, Denmark and Kallemeyn’s protocol (adapted from) employs:

-

Terminal alkynes (e.g., propargyl-piperidine derivatives) activated by n-BuLi.

-

Aldehydes (e.g., glyoxylic acid) to form nitrile oxides via hydroxylamine intermediate.

-

Molecular iodine as a cyclization promoter.

This one-pot method achieves regioselective formation of 3,5-disubstituted isoxazoles, with yields exceeding 80% under optimized conditions.

Piperidine Functionalization Strategies

Patent EP2417131A1 outlines a stepwise approach to incorporate the piperidine moiety:

Step 1: Synthesis of Piperidine-4-carboxylic Acid Derivatives

-

Starting material : tert-Butyl 4-cyano-2-isobutylpiperidine-1-carboxylate.

-

Reagents : LiOH (1.3 eq) in THF/water for hydrolysis.

-

Product : 2-Isobutyl-piperidine-4-carboxylic acid (crude yield: 89%).

Step 2: Isoxazolone Ring Formation

-

Coupling : React piperidine-4-carboxylic acid with hydroxylamine hydrochloride in the presence of EDC hydrochloride (51.56 g, 0.269 mol) and DMAP.

-

Cyclization : Use Meldrum’s acid (25.8 g, 0.179 mol) to form the isoxazol-3(2H)-one core.

-

Product : this compound (purified via silica chromatography; yield: 72%).

Green Chemistry Innovations

Huang et al. developed an eco-friendly method using:

-

Ultrasound irradiation (40 kHz, 300 W) to accelerate reaction kinetics.

-

Solvent-free conditions or water as a reaction medium.

-

Catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, achieving 85–92% yields in ≤2 hours.

Reaction Mechanisms and Stereochemical Considerations

Cycloaddition Mechanism

The 1,3-dipolar cycloaddition proceeds via:

Stereochemical Control in Piperidine Derivatives

The cis/trans configuration of the piperidine ring impacts biological activity. EP2417131A1 reports:

-

Cis isomer (major product): δ 1.76 (m, 1H), 2.55–2.72 (m, 2H) in H NMR.

-

Trans isomer : Separated via chiral HPLC using a cellulose-based column.

Optimization and Scalability

Industrial-Scale Production

Key parameters for scalability include:

-

Continuous flow reactors : Reduce reaction time from 12 hours (batch) to 30 minutes.

-

Automated purification : Simulated moving bed (SMB) chromatography enhances purity (>99%).

Yield Improvement Strategies

-

Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) increases cycloaddition efficiency by 15%.

-

Temperature control : Maintaining 0–5°C during nitrile oxide formation minimizes side reactions.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : >98% purity (C18 column, 30% acetonitrile/water, 1.0 mL/min).

Applications and Derivatives

While beyond preparation scope, notable derivatives include:

-

Antibacterial agents : MIC = 1–10 mg/L against Acinetobacter baumannii.

-

AKR1C3 inhibitors : IC₅₀ = 50 nM for prostate cancer therapy.

Comparative Analysis of Synthetic Methods

Q & A

Q. What synthetic strategies are commonly employed to prepare 5-(Piperidin-2-yl)isoxazol-3(2H)-one derivatives?

A general method involves reacting substituted isoxazol-3-ol precursors with acyl chlorides or carbamoyl chlorides under basic conditions. For example, 5-(pentan-2-yl)isoxazol-3-ol reacts with morpholine-4-carbamoyl chloride in toluene to yield 2-(morpholine-4-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one. Purification via flash chromatography (20–30% ethyl acetate in hexane) and characterization by H/C NMR and HRMS are critical for validation .

Key Data from Synthesis

| Compound | Yield | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS (ESI) |

|---|---|---|---|---|

| 20g | 62% | 1.25 (t, 3H), 3.40 (m, 2H) | 175.5, 166.8, 95.3 | 253.1547 [M+H]+ |

| 21g | 58% | 1.30 (d, 6H), 3.70 (m, 4H) | 152.0, 37.0, 32.5 | 267.1432 [M+H]+ |

Q. How are NMR spectroscopy and HRMS utilized to confirm the structure of isoxazol-3(2H)-one derivatives?

H NMR detects proton environments (e.g., methyl groups at δ 1.25–1.30 ppm, piperidinyl protons at δ 3.40–3.70 ppm), while C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons. HRMS validates molecular mass with <2 ppm error. For example, 5-(4-chlorophenyl)isoxazol-3(2H)-one shows a C peak at δ 155.0 (carbonyl) and HRMS m/z 247.2 [M+H]+ .

Advanced Research Questions

Q. What mechanistic insights explain unexpected O- to N-carbamoyl transfer during derivatization?

When methylcarbamoyl chloride reacts with isoxazol-3-ol derivatives under basic conditions, hydrogen bonding between the carbamate NH and the isoxazolone carbonyl stabilizes the N-methylcarboxamide product (e.g., 16 in ). This thermodynamic preference over methylcarbamates is confirmed by the absence of carbamate intermediates in reaction monitoring .

Q. How can one-pot copper-catalyzed synthesis optimize the preparation of isoxazol-3(2H)-ones?

A Cu(OAc)-catalyzed method using α-acyl cinnamides and PhI=NTs achieves cyclization/allylic sulfamidation with 80–90% yields. For example, 5-methyl-2-(4-aryl)-4-[1-(N-tosylamino)benzyl]isoxazol-3(2H)-ones are synthesized efficiently under mild conditions. Key parameters include solvent choice (DCM or toluene) and stoichiometric control of the iodine reagent .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in C NMR peaks (e.g., δ 37.0 vs. 36.8 ppm for piperidinyl carbons) may arise from conformational flexibility or solvent effects. Comparative analysis using deuterated solvents (e.g., DMSO-d vs. CDCl) and 2D NMR (COSY, HSQC) helps differentiate regioisomers. For example, 2-allylhexahydro-4,7-methanobenzo[d]isoxazol-3(2H)-one (24c ) was distinguished from its isomer via NOESY correlations .

Methodological Considerations

Q. How to design stability studies for isoxazol-3(2H)-one derivatives in aqueous buffers?

Incubate compounds in buffers (pH 4–9) at 25–37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. For instance, methylcarboxamides like 16 degrade in pH 7.4 phosphate buffer within 48 hours, necessitating stabilization via lyophilization or cryogenic storage .

Q. What purification techniques are optimal for isolating isoxazol-3(2H)-one analogs?

Flash chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. reports 62% yield for 24c after silica gel chromatography .

Data Interpretation and Troubleshooting

Q. Why might HRMS data show minor deviations from theoretical values?

Isotopic impurities (e.g., Cl in chlorinated derivatives) or adduct formation (e.g., [M+Na]+) can cause shifts. Use high-resolution instruments (Orbitrap or TOF) and internal calibration (e.g., lock masses) to minimize errors. For example, a 0.0022 Da error in ’s HRMS data confirms high accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.